molecular formula C16H13ClN4OS2 B2685410 (E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide CAS No. 617693-92-2

(E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide

Cat. No. B2685410
CAS RN: 617693-92-2
M. Wt: 376.88
InChI Key: SNNXIDMPRRJETB-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two hetero atoms. The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of benzothiazole, which are structurally related to the compound , exhibit promising antitumor activities. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings and evaluated their antitumor activity against several human tumor cell lines. Among the compounds tested, certain derivatives demonstrated considerable anticancer activity against specific cancer cell lines, highlighting the potential of such compounds in cancer therapy (Yurttaş et al., 2015).

Antibacterial Agents

Another study focused on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which were tested for their in-vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that these synthesized compounds possessed a broad spectrum of antibacterial activity, suggesting their potential as new antibacterial agents (Bhoi et al., 2015).

Antimicrobial Activities

Saravanan et al. (2010) synthesized novel thiazole derivatives by incorporating a pyrazole moiety and evaluated their antimicrobial activities. The study revealed that most of the synthesized compounds exhibited significant antibacterial and antifungal activities, with certain derivatives showing the highest activities against tested microorganisms. This suggests the potential use of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS2/c1-10(22)19-15-14(13-6-3-7-23-13)20-16(24-15)21-18-9-11-4-2-5-12(17)8-11/h2-9H,1H3,(H,19,22)(H,20,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNXIDMPRRJETB-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)NN=CC2=CC(=CC=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC(=CC=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(3-chlorobenzylidene)hydrazinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide

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